Selective Inhibition of Calcium Influx Pathways Compared to In-Class Lignans
In human neutrophils, epiaschantin demonstrates a unique ability to inhibit LTB4- and thapsigargin-induced Ca2+ influx, an activity not observed for the closely related analogs epi-magnolin and epi-yangambin [1]. While all three lignans inhibited PAF-induced Ca2+ influx, only epiaschantin inhibited the influx mediated by other key inflammatory agonists [1]. This selectivity suggests a distinct mechanism of action and a non-overlapping functional profile.
| Evidence Dimension | Inhibition of Agonist-Induced Ca2+ Influx |
|---|---|
| Target Compound Data | Inhibited LTB4- and thapsigargin-induced Ca2+ influx by 54-79% at 50-100 µM |
| Comparator Or Baseline | Epi-magnolin and epi-yangambin showed no inhibition of LTB4- or thapsigargin-induced Ca2+ influx at the same concentrations. |
| Quantified Difference | Epiaschantin is active; epi-magnolin and epi-yangambin are inactive for these specific pathways. |
| Conditions | In vitro assay using fura-2-loaded human neutrophils stimulated with 0.2 µM LTB4 or 1 µM thapsigargin [1]. |
Why This Matters
This data provides a clear, quantifiable reason to select epiaschantin over its close structural analogs for research focused on LTB4- or thapsigargin-mediated calcium signaling.
- [1] Chao YY, Su W, Jan CR, Ko YC, Chen JJ, Cheng JS, Liu CP, Lo YK, Chou KJ, Lee KC, Chen WC, Chen IS. Novel action of lignans isolated from Hernandia nymphaeifolia on Ca2+ signaling in human neutrophils. Arch Toxicol. 2002 Jan;75(11-12):695-702. View Source
